KY-226

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KY-226 是一种强效、选择性、口服有效的蛋白质酪氨酸磷酸酶 1B 的变构抑制剂。该化合物在治疗糖尿病和肥胖方面显示出巨大潜力,通过增强胰岛素和瘦素信号传导。 此外,this compound 还显示出针对脑缺血损伤的神经保护作用 .

准备方法

合成路线和反应条件

KY-226 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。详细的合成路线和反应条件是专有的,未公开披露。 众所周知,该合成涉及在受控条件下使用各种有机试剂和催化剂以实现高纯度和高产率 .

工业生产方法

This compound 的工业生产是在严格条件下进行的,以确保一致性和质量。 该工艺通常涉及使用优化的反应条件进行大规模合成,然后进行纯化步骤,例如结晶和色谱,以获得具有高纯度的最终产物 .

化学反应分析

反应类型

KY-226 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为还原形式。

取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 可以在适当条件下使用各种亲核试剂和亲电试剂来实现取代反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有改变的官能团的氧化衍生物,而还原可能产生具有不同化学性质的还原形式 .

科学研究应用

Therapeutic Applications

The therapeutic applications of KY-226 are extensive, particularly in the following areas:

Anti-Infection

This compound has demonstrated efficacy against various pathogens, including:

- Viral Infections : It shows promise in inhibiting the replication of viruses such as HIV, Dengue virus, and Influenza virus .

- Bacterial Infections : The compound has been evaluated for its antibacterial properties, particularly against resistant strains .

Cancer Research

In cancer biology, this compound is explored for its role in:

- Apoptosis Induction : It influences apoptotic pathways, potentially enhancing the effectiveness of existing chemotherapeutics .

- Antibody-drug Conjugates : this compound is being investigated as part of targeted therapies that utilize antibody-drug conjugates to deliver cytotoxic agents directly to cancer cells .

Metabolic Disorders

Research indicates that this compound can modulate metabolic pathways related to obesity and diabetes:

- Adipocyte Differentiation : Studies have shown that this compound affects adipocyte differentiation and may help in weight management by altering metabolic signaling pathways .

- Insulin Sensitivity : By inhibiting PTP1B, this compound enhances insulin signaling, which is beneficial in treating type 2 diabetes mellitus .

Case Studies and Experimental Findings

Several case studies have highlighted the applications of this compound in experimental settings:

Neuroprotection in Ischemia

Research conducted on animal models demonstrated that administration of this compound post-cerebral ischemia preserved the activation of AKT, leading to improved outcomes concerning blood-brain barrier integrity and reduced neuronal death. This suggests its potential utility in stroke therapy .

Weight Management in Obesity Models

In studies utilizing db/db mice models, this compound administration resulted in reduced body weight gain and increased phosphorylation of STAT3 in hypothalamic regions associated with appetite regulation. This indicates a possible avenue for obesity treatment through metabolic modulation .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observational Outcomes |

|---|---|---|

| Anti-Infection | HIV, Influenza virus | Inhibition of viral replication |

| Cancer Research | Apoptosis induction, Antibody-drug conjugates | Enhanced efficacy of chemotherapeutics |

| Metabolic Disorders | Adipocyte differentiation, Insulin sensitivity | Reduced weight gain, improved glucose metabolism |

| Neuroprotection | Post-cerebral ischemia treatment | Preservation of blood-brain barrier |

作用机制

KY-226 通过选择性抑制蛋白质酪氨酸磷酸酶 1B 来发挥其作用。这种抑制增强了胰岛素和瘦素信号传导,从而改善了葡萄糖代谢并降低了体重。分子靶标包括胰岛素受体和下游信号分子,如 Akt 和 STAT3。 所涉及的途径包括胰岛素信号通路和瘦素信号通路 .

相似化合物的比较

类似化合物

SMAP-2: 另一种蛋白质酪氨酸磷酸酶 1B 抑制剂,对胰岛素信号传导具有类似的影响。

JMS-053: 一种选择性蛋白质酪氨酸磷酸酶 1B 抑制剂,具有神经保护特性。

阿比西酮 V: 一种天然化合物,对蛋白质酪氨酸磷酸酶 1B 具有抑制作用。

KY-226 的独特性

This compound 由于其高效力、选择性和口服生物利用度而脱颖而出。 与其他一些抑制剂不同,this compound 不会激活过氧化物酶体增殖物激活受体 γ,使其成为治疗代谢紊乱的长期使用的更安全选择 .

生物活性

KY-226 is an allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in various biological processes, including insulin signaling and neuronal protection. This compound has garnered attention for its potential therapeutic applications in conditions such as diabetes, obesity, and neuroprotection following ischemic events. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound functions primarily as a selective inhibitor of PTP1B. By inhibiting PTP1B, this compound enhances the phosphorylation of insulin receptor substrates and downstream signaling pathways, including the Akt and ERK pathways. These pathways are critical for maintaining cellular functions such as glucose uptake and neuronal survival.

Key Findings on Mechanisms:

- Akt Pathway Activation : this compound treatment leads to increased phosphorylation of Akt (pAkt), which is crucial for cell survival and metabolism. In experimental models, this compound has been shown to restore pAkt levels after ischemic injury, suggesting a protective effect on neurons .

- Blood-Brain Barrier Protection : In studies involving transient middle cerebral artery occlusion (tMCAO) in mice, this compound demonstrated the ability to maintain blood-brain barrier (BBB) integrity by preserving tight junction proteins like ZO-1 and occludin. This effect was mediated through the Akt/FoxO1 signaling pathway .

Efficacy in Ischemic Injury Models

A study conducted on tMCAO mice revealed that administration of this compound (10 mg/kg) significantly reduced BBB breakdown and maintained tight junction protein levels compared to vehicle-treated controls. The protective effects were diminished when PI3K or ERK pathways were inhibited prior to treatment with this compound, indicating that these pathways play a critical role in its neuroprotective effects .

Impact on Diabetes and Obesity

This compound has also been investigated for its therapeutic effects in metabolic disorders. In experimental models of diabetes and obesity, this compound improved insulin sensitivity and glucose tolerance. This was attributed to enhanced insulin signaling due to PTP1B inhibition, which facilitates better glucose uptake in peripheral tissues .

Data Tables

Case Studies

- Neuroprotection in Ischemia :

- Metabolic Disorders :

属性

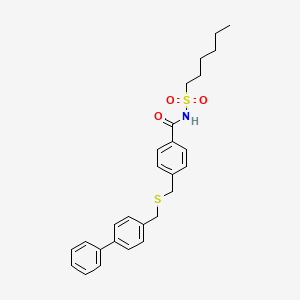

IUPAC Name |

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMABKUVSOEJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes this compound from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []

A: In studies using diabetic db/db mice, this compound effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, this compound successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []

A: Recent research has identified this compound as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that this compound binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that this compound may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。